N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride is a quaternary ammonium compound with a trifluoromethyl group attached to the phenyl ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with trimethylamine. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of other complex molecules.
Biology: The compound is used in studies involving cell membrane interactions due to its quaternary ammonium structure.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride involves its interaction with biological membranes. The quaternary ammonium group allows it to interact with negatively charged components of cell membranes, potentially disrupting membrane integrity and function. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate lipid bilayers more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium hydroxide
- N,N-Dimethyl-3-(trifluoromethyl)benzamide
Uniqueness
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride is unique due to its combination of a quaternary ammonium group and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
97399-51-4 |
---|---|
Molekularformel |
C11H15ClF3N |
Molekulargewicht |
253.69 g/mol |
IUPAC-Name |
trimethyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C11H15F3N.ClH/c1-15(2,3)8-9-5-4-6-10(7-9)11(12,13)14;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KEWPKTHACSBUTE-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC1=CC(=CC=C1)C(F)(F)F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.